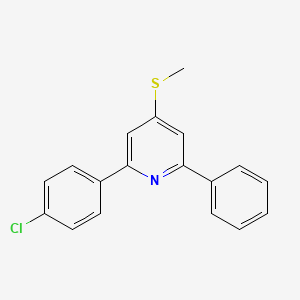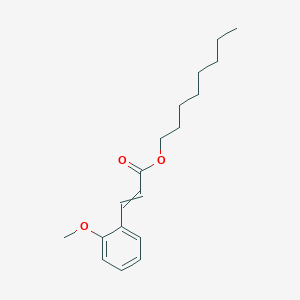
Bis(trimethylsilyl) (3-methylbut-2-en-1-yl)phosphonate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Bis(trimethylsilyl) (3-methylbut-2-en-1-yl)phosphonate is a chemical compound that features a phosphonate group bonded to a 3-methylbut-2-en-1-yl group and two trimethylsilyl groups. This compound is of interest in various fields of chemistry due to its unique structural properties and reactivity.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Bis(trimethylsilyl) (3-methylbut-2-en-1-yl)phosphonate typically involves the reaction of 3-methylbut-2-en-1-yl alcohol with trimethylsilyl chloride in the presence of a base such as triethylamine. The reaction proceeds under anhydrous conditions to prevent hydrolysis of the trimethylsilyl groups .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, ensuring strict control over reaction conditions to maintain product purity and yield.
Analyse Chemischer Reaktionen
Types of Reactions
Bis(trimethylsilyl) (3-methylbut-2-en-1-yl)phosphonate can undergo various types of chemical reactions, including:
Oxidation: The phosphonate group can be oxidized to form phosphonic acids.
Substitution: The trimethylsilyl groups can be replaced by other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation reactions and nucleophiles such as alcohols or amines for substitution reactions. The reactions typically require anhydrous conditions and inert atmospheres to prevent unwanted side reactions .
Major Products
The major products formed from these reactions include phosphonic acids from oxidation and various substituted phosphonates from nucleophilic substitution .
Wissenschaftliche Forschungsanwendungen
Bis(trimethylsilyl) (3-methylbut-2-en-1-yl)phosphonate has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of phosphonate esters.
Biology: The compound can be used in the study of enzyme mechanisms involving phosphonate substrates.
Industry: The compound is used in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of Bis(trimethylsilyl) (3-methylbut-2-en-1-yl)phosphonate involves its interaction with molecular targets such as enzymes that recognize phosphonate groups. The trimethylsilyl groups provide steric protection, allowing the compound to interact selectively with its targets. The 3-methylbut-2-en-1-yl group facilitates attachment to hydrophobic regions of proteins or membranes .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
3-Methyl-3-buten-1-ol, trimethylsilyl ether: Similar in structure but lacks the phosphonate group.
Bis(trimethylsilyl) phosphite: Contains two trimethylsilyl groups but has a phosphite instead of a phosphonate group.
Uniqueness
Bis(trimethylsilyl) (3-methylbut-2-en-1-yl)phosphonate is unique due to the presence of both trimethylsilyl and phosphonate groups, which confer distinct reactivity and selectivity in chemical reactions. This combination of functional groups makes it a valuable reagent in various synthetic and research applications .
Eigenschaften
CAS-Nummer |
112131-59-6 |
|---|---|
Molekularformel |
C11H27O3PSi2 |
Molekulargewicht |
294.47 g/mol |
IUPAC-Name |
trimethyl-[3-methylbut-2-enyl(trimethylsilyloxy)phosphoryl]oxysilane |
InChI |
InChI=1S/C11H27O3PSi2/c1-11(2)9-10-15(12,13-16(3,4)5)14-17(6,7)8/h9H,10H2,1-8H3 |
InChI-Schlüssel |
VZLIEZTVGYEQDC-UHFFFAOYSA-N |
Kanonische SMILES |
CC(=CCP(=O)(O[Si](C)(C)C)O[Si](C)(C)C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![4-{[tert-Butyl(dimethyl)silyl]oxy}-3-hydroxycyclopent-2-en-1-one](/img/structure/B14304669.png)
![1-[2-(Hydroxymethyl)phenyl]-9H-fluorene-2,9-diol](/img/structure/B14304670.png)

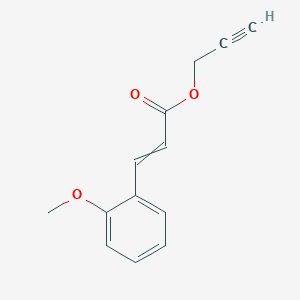
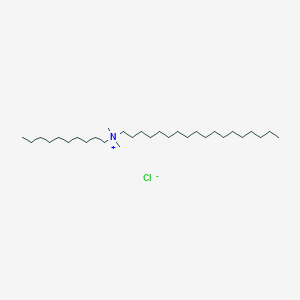
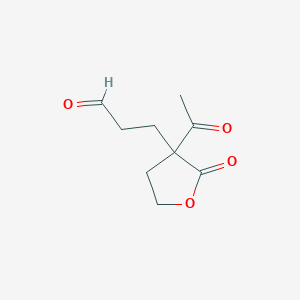
![N-[2,4,5-Trihydroxy-6-(hydroxymethyl)piperidin-3-yl]acetamide](/img/structure/B14304698.png)
![Benzene, [(cyclohexylidenefluoromethyl)sulfonyl]-](/img/structure/B14304702.png)


![2,2,6,6-Tetramethyl-1-[(2,4,6-trimethylbenzoyl)oxy]piperidine](/img/structure/B14304727.png)
![2-Chloro-4-{(E)-[(4-nitrophenyl)methylidene]amino}phenol](/img/structure/B14304728.png)
